molecular formula C18H17ClFN3O2S B10922922 N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide

Cat. No.: B10922922
M. Wt: 393.9 g/mol
InChI Key: POACLRAUXBPCEE-UHFFFAOYSA-N
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Description

N~1~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the chlorination of benzyl compounds using reagents such as N-chlorosuccinimide under visible light irradiation . This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones under acidic or basic conditions . The final step involves the sulfonation of the aromatic ring using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N1-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, a fluorinated aromatic ring, and a sulfonamide group. This structural complexity provides it with distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H17ClFN3O2S

Molecular Weight

393.9 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C18H17ClFN3O2S/c1-12-18(22-26(24,25)17-8-6-16(20)7-9-17)13(2)23(21-12)11-14-4-3-5-15(19)10-14/h3-10,22H,11H2,1-2H3

InChI Key

POACLRAUXBPCEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)Cl)C)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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